3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine

Catalog No.
S12213325
CAS No.
M.F
C14H19N3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amin...

Product Name

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine

IUPAC Name

3-(1H-imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C14H19N3/c1-14(2,15)12(13-16-8-9-17-13)10-11-6-4-3-5-7-11/h3-9,12H,10,15H2,1-2H3,(H,16,17)

InChI Key

JGERKLCBVZBJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=CC=CC=C1)C2=NC=CN2)N

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine is a chemical compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a branched aliphatic chain. The molecular formula is C14H19N3C_{14}H_{19}N_{3}, with a molecular weight of approximately 229.32 g/mol. Its structure features a central butane backbone substituted at the second carbon with a methyl group and at the fourth carbon with a phenyl group, while the imidazole moiety is attached to the first carbon of the butane chain. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which can modify its biological activity.
  • Formation of Salts: The basic amine can form salts with acids, enhancing solubility and stability.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced or altered biological activities.

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine has been studied for its potential biological activities, particularly in the context of its role as an inhibitor of vascular adhesion protein-1 (VAP-1). This inhibition is significant in therapeutic approaches for conditions like diabetic macular edema, where VAP-1 plays a role in inflammation and leukocyte adhesion . The imidazole ring contributes to its interaction with biological targets, making it a compound of interest in pharmacological research.

The synthesis of 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine can be achieved through several methods:

  • One-Pot Synthesis: A method involving the simultaneous reaction of phenylbutanone with an appropriate imidazole precursor under acidic or basic conditions to yield the desired compound.
  • Multi-Step Synthesis: Involves the preparation of intermediates such as substituted imidazoles or phenylbutane derivatives followed by coupling reactions.
  • Catalytic Methods: Utilizing catalysts to enhance reaction rates and yields during the formation of the imidazole ring or during coupling steps.

These methods allow for the efficient production of this compound while enabling modifications to enhance yield and purity.

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine has several applications:

  • Pharmaceutical Development: As a potential drug candidate targeting vascular adhesion protein-1, it may be used in formulations aimed at treating inflammatory diseases.
  • Research Tool: Its unique structure makes it useful in studies related to amine chemistry and heterocyclic compounds.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine focus on its binding affinity and efficacy against specific biological targets, particularly VAP-1. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its inhibitory effects on cellular models expressing VAP-1.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1H-Imidazol-2-aminesBasic amine structure; various substitutions possibleInhibitors of vascular adhesion protein
PhenylbutanamineSimilar but without imidazole; simpler amine structureNeurotransmitter activity
4-MethylphenylbutanamineMethyl substitution on phenyl; retains basic amine propertiesPotential antidepressant effects

Uniqueness

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amines' unique combination of an imidazole ring with a branched aliphatic chain distinguishes it from other similar compounds. This specific arrangement enhances its potential as a selective inhibitor for VAP-1, making it particularly interesting for therapeutic applications targeting inflammatory diseases.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.157897619 g/mol

Monoisotopic Mass

229.157897619 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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